Diethyl 2-(pyridin-4-ylmethyl)malonate
Description
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Structure
2D Structure
Properties
IUPAC Name |
diethyl 2-(pyridin-4-ylmethyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-17-12(15)11(13(16)18-4-2)9-10-5-7-14-8-6-10/h5-8,11H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZCCVPNCOIAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=NC=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diethyl 2 Pyridin 4 Ylmethyl Malonate and Structural Analogues
Classical Alkylation Approaches from Diethyl Malonate
The most conventional route to diethyl 2-(pyridin-4-ylmethyl)malonate involves the C-alkylation of diethyl malonate with a suitable pyridin-4-ylmethyl electrophile. This method leverages the acidity of the α-hydrogen in diethyl malonate, which can be removed by a base to form a nucleophilic enolate that subsequently displaces a leaving group on the pyridine (B92270) derivative.
Alkylation with Pyridin-4-ylmethyl Halides (e.g., 4-(Bromomethyl)pyridine (B1298872) Hydrobromide)
The reaction of diethyl malonate with pyridin-4-ylmethyl halides, such as 4-(bromomethyl)pyridine hydrobromide or 4-(chloromethyl)pyridine, represents a direct approach to forming the desired carbon-carbon bond.
The choice of base is critical in the deprotonation of diethyl malonate to form the reactive enolate. Strong bases such as sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt) are commonly employed in this type of alkylation. The base abstracts a proton from the α-carbon of diethyl malonate, generating the corresponding enolate anion. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the pyridin-4-ylmethyl halide.
A typical procedure would involve the gradual addition of the base to a solution of diethyl malonate in an appropriate solvent, followed by the introduction of the pyridin-4-ylmethyl halide. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting materials.
| Reagent/Condition | Role/Parameter | Typical Examples |
| Base | Deprotonation of diethyl malonate | Sodium methoxide, Sodium ethoxide, Sodium hydride |
| Electrophile | Pyridin-4-ylmethyl source | 4-(Bromomethyl)pyridine hydrobromide, 4-(Chloromethyl)pyridine |
| Stoichiometry | Molar ratio of reactants | Typically a slight excess of diethyl malonate and base |
The solvent plays a crucial role in the alkylation reaction, influencing the solubility of the reactants and the reactivity of the nucleophile. Polar aprotic solvents like N,N-dimethylformamide (DMF) are often favored for such reactions. DMF effectively solvates the cation of the base (e.g., Na+), leaving the enolate anion more exposed and, therefore, more nucleophilic. This can lead to higher reaction rates and yields. Other solvents that can be considered include dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF). The choice of solvent may also depend on the specific base used and the reaction temperature.
| Solvent | Type | Rationale for Use |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Good solubility for reactants, enhances nucleophilicity of the enolate |
| Ethanol (B145695) | Polar protic | Often used with sodium ethoxide as the base |
| Tetrahydrofuran (THF) | Polar aprotic | Suitable for use with strong bases like sodium hydride |
Strategies for Mitigating Polymeric Quaternization and Side Reactions
A significant challenge in the alkylation of diethyl malonate with pyridin-4-ylmethyl halides is the propensity for N-alkylation of the pyridine ring, leading to the formation of a pyridinium (B92312) salt. This side reaction, known as quaternization, can compete with the desired C-alkylation. When the newly formed this compound reacts with another molecule of the pyridin-4-ylmethyl halide, it can lead to the formation of polymeric byproducts.
Several strategies can be employed to minimize this undesired quaternization:
Slow Addition of the Alkylating Agent: Adding the pyridin-4-ylmethyl halide slowly to the reaction mixture containing the diethyl malonate enolate can help to maintain a low concentration of the electrophile, thereby favoring the reaction with the more abundant malonate enolate over the N-alkylation of the product.
Use of a Bulky Base: While not always practical, the use of a sterically hindered base could potentially favor the deprotonation of the less hindered diethyl malonate over interaction with the pyridine nitrogen.
Control of Stoichiometry: Using a slight excess of diethyl malonate can help to ensure that the pyridin-4-ylmethyl halide is consumed primarily through C-alkylation.
Reaction Temperature: Lowering the reaction temperature may help to control the rate of the competing N-alkylation reaction.
Exploration of Alternative Synthetic Routes to Pyridine-Substituted Malonate Derivatives
Given the challenges associated with classical alkylation, alternative synthetic methodologies have been explored for the preparation of pyridine-substituted malonate derivatives.
Electron Transfer Methodologies for Azaheterocyclic Hydroxymalonate Derivatives
An alternative approach involves the use of single-electron transfer (SET) reagents to generate nucleophilic species from azaheterocyclic precursors. One such method utilizes tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as a reducing agent. researchgate.netclockss.org
TDAE is a powerful electron donor that can react with halogenated azaheterocyclic compounds, such as chloromethyl azaheterocycles, to generate a carbanion under mild conditions. researchgate.netclockss.org This in situ-generated carbanion can then react with an electrophile like diethyl oxomalonate (B1226002) to form azaheterocyclic hydroxymalonate derivatives. researchgate.netclockss.org
The general mechanism involves the transfer of two electrons from two molecules of TDAE to the chloromethyl azaheterocycle, leading to the formation of a carbanion. This carbanion then adds to the carbonyl group of diethyl oxomalonate, and upon workup, yields the corresponding hydroxymalonate derivative. researchgate.netclockss.org This method offers an alternative pathway that can potentially avoid the issue of N-alkylation associated with classical methods.
| Reactant 1 | Reactant 2 | Reagent | Product Type | Reference |
| Chloromethyl azaheterocycle | Diethyl oxomalonate | Tetrakis(dimethylamino)ethylene (TDAE) | Azaheterocyclic hydroxymalonate derivative | researchgate.netclockss.org |
This electron transfer methodology provides a valuable alternative for the synthesis of functionalized azaheterocyclic malonate derivatives, particularly when classical alkylation methods prove to be low-yielding or lead to significant side product formation.
Multicomponent Reaction Strategies Incorporating Malonate Derivatives
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.comresearchgate.netnih.gov This strategy is particularly valuable for synthesizing diverse heterocyclic scaffolds like pyridine and its derivatives. bohrium.comresearchgate.net The core advantage of MCRs lies in their methodological simplicity and convergence, reducing waste and bypassing the need to isolate intermediates. nih.gov
In the context of pyridine synthesis, MCRs often employ a malonate derivative as a key building block. One of the foundational MCRs for pyridine synthesis is the Hantzsch reaction, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as a malonate derivative), and an ammonia (B1221849) source. taylorfrancis.com Modern variations of this reaction have expanded the scope and utility, allowing for the creation of a wide array of functionalized pyridines. taylorfrancis.comacsgcipr.org
These reactions typically proceed through a series of tandem events, such as Knoevenagel condensation and Michael addition, followed by intramolecular cyclization and aromatization to form the stable pyridine ring. rsc.org The flexibility of MCRs allows for the incorporation of diverse substituents onto the pyridine core by simply varying the initial components. For instance, different aldehydes and malonate derivatives can be used to produce a library of structurally distinct pyridine compounds. bohrium.com Researchers are continuously developing green methodologies for these syntheses, exploring catalyst-free conditions or the use of more environmentally benign solvents. bohrium.com
Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis
This table is representative of general MCR strategies for pyridine synthesis and may not directly produce this compound.
| Reaction Type | Reactant A | Reactant B | Reactant C | Reactant D | Typical Product |
| Hantzsch-type taylorfrancis.com | Aldehyde | Diethyl Malonate | Ethyl Acetoacetate | Ammonium Acetate (B1210297) | Polysubstituted Dihydropyridine (B1217469) |
| Three-component bohrium.com | Aryl Aldehyde | Malononitrile | Thiophenol | - | 2-Amino-6-thioxo-pyridine |
| Four-component researchgate.net | Aldehyde | Electron-Deficient Enamine/Alkyne | Thioacetamide (Ammonia Source) | - | Trisubstituted Pyridine |
Adaptation of Microwave-Assisted Synthesis for Related Pyridine-Malonate Scaffolds
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. rsc.org This technique has been widely adopted for the synthesis of various heterocyclic compounds, including pyridine derivatives. mdpi.com The use of microwave irradiation can enhance the efficiency of reactions that are otherwise slow or require harsh conditions. acsgcipr.org
In the synthesis of pyridine-malonate scaffolds, microwave irradiation facilitates the rapid coupling of aryl halides with diethyl malonate. For example, a protocol for the α-arylation of diethyl malonate utilizes a copper catalyst in the presence of a ligand and a base, with microwave heating dramatically shortening the reaction time. researchgate.netarabjchem.org One study reported that the coupling of 2-bromopyridine (B144113) with diethyl malonate in the presence of copper(I) iodide (CuI), picolinic acid, and cesium carbonate under microwave irradiation at 90°C was completed in just 7 minutes, achieving a high yield. researchgate.net In contrast, conventional heating methods often require several hours to achieve similar results. rsc.org
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for α-Arylation of Diethyl Malonate with 2-Bromopyridine researchgate.net
| Catalyst / Ligand | Base | Solvent | Method | Temperature (°C) | Time | Yield (%) |
| CuI / Picolinic acid | Cs₂CO₃ | Toluene (B28343) | Microwave | 90 | 7 min | 87 |
| CuI / Picolinic acid | Cs₂CO₃ | Toluene/MgSO₄ | Microwave | 90 | 7 min | 88 |
| Cu(OTf)₂ / Picolinic acid | Cs₂CO₃ | Toluene/MgSO₄ | Microwave | 90 | 30 min | 91 |
| Not Specified | Not Specified | Not Specified | Conventional | Higher | 4-20 h | Lower Yields |
Development of Advanced Synthetic Protocols for Enhanced Yields and Selectivity
The ongoing development of advanced synthetic protocols is crucial for improving the efficiency and practicality of preparing compounds like this compound. Research in this area focuses on optimizing reaction parameters, including the choice of catalysts, ligands, solvents, and bases, to maximize product yields and selectivity.
A prime example of such optimization is found in the copper-catalyzed α-arylation of malonates. While the Hurtley reaction has historically been used for such couplings, it often requires stoichiometric amounts of copper and high temperatures. arabjchem.org Modern protocols have refined this process, employing catalytic amounts of a copper salt, such as copper(I) iodide (CuI) or copper(II) triflate (Cu(OTf)₂), in combination with a suitable ligand, like 2-picolinic acid. researchgate.netarabjchem.org
The systematic investigation of reaction conditions has been key to enhancing yields. For instance, studies have shown that the choice of base and solvent significantly impacts the outcome of the reaction. Cesium carbonate (Cs₂CO₃) has been identified as a highly effective base for this transformation. researchgate.net Similarly, solvents like toluene and dioxane have been tested, with toluene often providing superior results. researchgate.net The combination of a copper catalyst, a picolinic acid ligand, and cesium carbonate in toluene under microwave irradiation has proven to be a highly effective system, delivering the desired α-aryl malonate products in excellent yields and with short reaction times. researchgate.netarabjchem.org These optimized, catalytic methods represent a significant advancement over older, less efficient synthetic routes.
Table 3: Optimization of Reaction Conditions for Copper-Catalyzed Arylation of Diethyl Malonate researchgate.net
| Entry | Catalyst | Ligand | Base | Solvent | Yield of 5a (%) |
| 1 | No Catalyst | No Ligand | Cs₂CO₃ | Dioxane | No Reaction |
| 2 | CuI | No Ligand | Cs₂CO₃ | Dioxane | 32 |
| 3 | CuI | Picolinic acid | K₂CO₃ | Toluene | 45 |
| 4 | CuI | Picolinic acid | Cs₂CO₃ | Dioxane | 82 |
| 5 | CuI | Picolinic acid | Cs₂CO₃ | Toluene | 87 |
| 6 | Cu(OTf)₂ | Picolinic acid | Cs₂CO₃ | Toluene/MgSO₄ | 91 |
Chemical Reactivity and Transformation Pathways of Diethyl 2 Pyridin 4 Ylmethyl Malonate
Hydrolysis and Decarboxylation Reactions of the Malonate Moiety
The diethyl malonate portion of the molecule is susceptible to hydrolysis and subsequent decarboxylation, which are fundamental reactions of malonic esters. These transformations are typically carried out under acidic or basic conditions and provide a pathway to valuable downstream products.
Under controlled hydrolytic conditions, it is possible to selectively cleave one of the two ester groups to yield a monoester, or to hydrolyze both esters to form the corresponding dicarboxylic acid.
Base-Promoted Hydrolysis: The use of one equivalent of a base, such as sodium hydroxide (B78521) in an aqueous or alcoholic solvent, can facilitate the saponification of one ester group, leading to the formation of the corresponding monoethyl malonate salt. Subsequent acidification would then yield the monoacid. If an excess of base and more forcing conditions (e.g., heating) are employed, both ester groups will be hydrolyzed to form the dicarboxylate salt, which upon acidification gives the malonic acid derivative, 2-(pyridin-4-ylmethyl)malonic acid.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and water, both ester groups can be hydrolyzed to the dicarboxylic acid. This reaction is typically driven to completion by heating the reaction mixture. The formation of the monoester under acidic conditions is generally more challenging to control than under basic conditions.
| Reaction | Reagents and Conditions | Primary Product |
| Partial Hydrolysis | 1 eq. NaOH, H2O/EtOH, room temp. | Ethyl 2-carboxy-3-(pyridin-4-yl)propanoate |
| Full Hydrolysis | Excess NaOH, H2O/EtOH, reflux | 2-(Pyridin-4-ylmethyl)malonic acid |
| Full Hydrolysis | H2SO4 (aq), heat | 2-(Pyridin-4-ylmethyl)malonic acid |
A key synthetic utility of malonic esters is their conversion to substituted acetic acids via hydrolysis followed by decarboxylation. The intermediate malonic acid derivative, 2-(pyridin-4-ylmethyl)malonic acid, is a β-keto acid analogue and is therefore prone to decarboxylation upon heating.
This transformation is often carried out as a one-pot procedure where the diethyl ester is first hydrolyzed under acidic or basic conditions, and the resulting malonic acid is then decarboxylated by heating the reaction mixture, often in the presence of the acid catalyst. This process expels a molecule of carbon dioxide to furnish 2-(pyridin-4-yl)acetic acid, a valuable building block in medicinal chemistry and materials science. Vigorous hydrolysis with a mixture of aqueous HBr and acetic acid at reflux temperature can also lead to the formation of the corresponding acetic acid derivative in good yield. beilstein-journals.orgchegg.com
| Starting Material | Reagents and Conditions | Product | Byproduct |
| Diethyl 2-(pyridin-4-ylmethyl)malonate | 1. Excess NaOH, H2O, reflux; 2. H3O+, heat | 2-(Pyridin-4-yl)acetic acid | CO2, Ethanol (B145695) |
| This compound | HBr (aq), AcOH, reflux | 2-(Pyridin-4-yl)acetic acid | CO2, Ethyl bromide |
Reactions at the Central Methylene (B1212753) Carbon of the Malonate
The methylene (-CH2-) carbon situated between the two carbonyl groups of the malonate moiety is highly acidic due to the resonance stabilization of the resulting carbanion (enolate). This property makes it a nucleophilic center that can readily participate in a variety of carbon-carbon bond-forming reactions.
The acidic proton on the central carbon can be abstracted by a suitable base (e.g., sodium ethoxide, sodium hydride) to generate a stable enolate. This enolate is a potent nucleophile and can react with a range of electrophiles, most commonly alkyl halides, in a classic malonic ester synthesis fashion. This allows for the introduction of a second substituent at the alpha-position, leading to disubstituted malonic esters. For instance, reaction with an alkyl halide (R-X) would yield diethyl 2-alkyl-2-(pyridin-4-ylmethyl)malonate.
The enolate derived from this compound can also participate in condensation reactions with various electrophilic partners.
Aldol-type Condensations: In the presence of a base, it can react with aldehydes and ketones in a Knoevenagel condensation. The initial adduct often undergoes subsequent dehydration to yield an α,β-unsaturated dicarbonyl compound.
Michael Additions: As a soft nucleophile, the enolate can undergo Michael addition to α,β-unsaturated carbonyl compounds, leading to the formation of more complex carbon skeletons.
Acylation Reactions: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base can lead to the formation of acylated malonic esters. These products are valuable intermediates as they can be subsequently hydrolyzed and decarboxylated to yield ketones.
Reactivity Profiles of the Pyridine (B92270) Functional Group
The pyridine ring in this compound possesses its own distinct reactivity, which is characteristic of an electron-deficient aromatic heterocycle. The nitrogen atom and the aromatic ring can both participate in chemical transformations.
N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic. It can readily react with alkyl halides to form quaternary pyridinium (B92312) salts. It can also be oxidized by reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine N-oxide.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). However, this typically requires the presence of a good leaving group on the ring, which is absent in the parent structure of this compound.
Oxidation and Reduction Chemistry of the Pyridine Ring
The pyridine moiety within this compound can be selectively oxidized or reduced to yield important derivatives.
Oxidation:
The nitrogen atom in the pyridine ring is susceptible to oxidation, most commonly forming a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a versatile intermediate, as the oxygen atom can activate the pyridine ring for further functionalization. The general reaction for the N-oxidation of a pyridine derivative is shown below:
Reaction: Pyridine derivative + m-CPBA → Pyridine N-oxide derivative + m-chlorobenzoic acid
The N-oxide can be subsequently removed through deoxygenation reactions, making it a useful activating and directing group in organic synthesis.
Reduction:
The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation typically requires a catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), and a source of hydrogen gas (H₂). The reaction is generally carried out under pressure and in a suitable solvent like ethanol or acetic acid. The complete reduction of the aromatic pyridine ring to a saturated piperidine ring significantly alters the compound's physical and chemical properties.
Table 1: Representative Conditions for Oxidation and Reduction of the Pyridine Ring
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Oxidation (N-oxide formation) | m-CPBA, dichloromethane (B109758) (CH₂Cl₂), room temperature | Diethyl 2-((1-oxido-pyridin-1-ium-4-yl)methyl)malonate |
| Reduction (Hydrogenation) | H₂, 10% Pd/C, ethanol, 50 psi, room temperature | Diethyl 2-(piperidin-4-ylmethyl)malonate |
Investigation of Electrophilic and Nucleophilic Substitution on the Pyridine Moiety
The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic aromatic substitution than benzene. Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at positions 2 and 4.
Electrophilic Aromatic Substitution:
Direct electrophilic substitution on the pyridine ring of this compound is challenging due to the deactivating effect of the nitrogen atom. However, the reactivity can be enhanced by conversion to the corresponding pyridine N-oxide. The N-oxide group is an activating group that directs electrophiles to the 2- and 4-positions. For example, halogenation of the N-oxide can be achieved under milder conditions than the parent pyridine.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution on the pyridine ring typically requires the presence of a good leaving group, such as a halide, at the 2- or 4-position. While this compound does not possess such a leaving group, this pathway would become relevant if the pyridine ring were to be functionalized, for instance, by prior halogenation.
A notable nucleophilic reaction is the Chichibabin reaction, which involves the amination of the pyridine ring, typically at the 2-position, using sodium amide (NaNH₂). Another important class of nucleophilic reactions involves the use of organolithium reagents. These strong nucleophiles can add to the pyridine ring, leading to the formation of dihydropyridine (B1217469) intermediates, which can then be oxidized to yield substituted pyridines.
Table 2: Predicted Reactivity for Substitution Reactions on the Pyridine Moiety
| Reaction Type | Reagent/Conditions | Expected Outcome for this compound |
|---|---|---|
| Electrophilic Substitution (on N-oxide) | Br₂, acetic acid | Bromination at the 2-position of the N-oxide |
| Nucleophilic Substitution (Chichibabin) | NaNH₂, liquid ammonia (B1221849) | Amination at the 2-position |
| Nucleophilic Addition | Butyllithium (BuLi), then oxidation | Butylation at the 2-position |
Diethyl 2 Pyridin 4 Ylmethyl Malonate As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Carboxylic Acid Derivatives
The malonic ester group in diethyl 2-(pyridin-4-ylmethyl)malonate is a key functional feature that allows for its conversion into carboxylic acid derivatives. This transformation is a cornerstone of malonic ester synthesis, a classic method for preparing substituted acetic acids. uobabylon.edu.iqwikipedia.org
The most direct application of this compound as a precursor is in the synthesis of 2-(pyridin-4-yl)acetic acid. This conversion is typically achieved through a two-step sequence involving hydrolysis of the diester followed by decarboxylation. wikipedia.org
The process begins with the saponification of the two ester groups using a strong base, such as sodium or potassium hydroxide (B78521), in an aqueous or alcoholic solution. This reaction yields the corresponding dicarboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate groups, forming 2-(pyridin-4-ylmethyl)malonic acid. This intermediate is often unstable and readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to furnish the final product, 2-(pyridin-4-yl)acetic acid. beilstein-journals.org
Alternatively, acidic hydrolysis, for instance by refluxing with a strong mineral acid like hydrobromic acid in acetic acid, can also accomplish both the hydrolysis and decarboxylation in a single step. beilstein-journals.org This method provides a direct route from the diester to the monosubstituted acetic acid. beilstein-journals.org The general transformation is outlined in the reaction scheme below.
Reaction Scheme: Synthesis of 2-(Pyridin-4-yl)acetic Acid
Step 1: Hydrolysis
This compound → 2-(Pyridin-4-ylmethyl)malonic acid
Step 2: Decarboxylation
2-(Pyridin-4-ylmethyl)malonic acid → 2-(Pyridin-4-yl)acetic Acid + CO₂
The synthesis of various esters of 2-(pyridin-4-yl)acetic acid can be achieved either by standard esterification of the resulting carboxylic acid or through transesterification of the parent this compound under appropriate catalytic conditions.
Table 1: Reaction Conditions for the Synthesis of 2-(Pyridin-4-yl)acetic Acid
| Step | Reagents & Conditions | Product |
| Basic Hydrolysis | 1. NaOH or KOH, H₂O/EtOH, Reflux | 2-(Pyridin-4-ylmethyl)malonic acid salt |
| 2. H₃O⁺, Heat | 2-(Pyridin-4-yl)acetic Acid | |
| Acidic Hydrolysis | HBr / Acetic Acid, Reflux | 2-(Pyridin-4-yl)acetic Acid |
Building Block for Diverse Heterocyclic Compounds
The reactivity of the active methylene (B1212753) group and the carbonyl functionalities of the malonate portion of this compound make it an excellent substrate for cyclocondensation reactions, leading to a variety of heterocyclic ring systems.
Diethyl malonate and its derivatives are well-known precursors for the synthesis of pyrido[1,2-a]pyrimidines through condensation with 2-aminopyridines. dergipark.org.trresearchgate.netresearchgate.net This reaction, a variation of the Tschitschibabin synthesis, involves the initial formation of an amide followed by an intramolecular cyclization and dehydration. nih.gov
When this compound reacts with 2-aminopyridine, typically at elevated temperatures, it is expected to yield a 3-(pyridin-4-ylmethyl) substituted pyrido[1,2-a]pyrimidine-2,4-dione. nih.gov The pyridin-4-ylmethyl substituent is retained at the 3-position of the newly formed heterocyclic core. The biological significance of the pyrido[1,2-a]pyrimidine (B8458354) scaffold, which exhibits activities such as SHP2 inhibition, makes this a valuable synthetic route. nih.gov
Furthermore, substituted malonates serve as intermediates in the synthesis of various pyridone derivatives. mdpi.com For example, through multi-component reactions or stepwise condensations, the malonate moiety can be incorporated into a new six-membered ring, leading to highly functionalized pyridone systems.
Table 2: General Synthesis of Substituted Pyrido[1,2-a]pyrimidines
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | 2-Aminopyridine | Thermal condensation, solvent-free or high-boiling solvent | 3-(Pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivative |
The reaction of 1,3-dicarbonyl compounds, such as malonic esters, with hydrazine (B178648) is a classical and efficient method for the construction of pyrazole (B372694) ring systems. csic.es Specifically, this reaction leads to pyrazolidine-3,5-diones. researchgate.net
The cyclocondensation of this compound with hydrazine hydrate (B1144303) proceeds via the formation of a dihydrazide intermediate, which then undergoes intramolecular cyclization to form the five-membered pyrazole ring. researchgate.net The product of this reaction is 4-(pyridin-4-ylmethyl)pyrazolidine-3,5-dione. This heterocyclic core is a component of various biologically active molecules. ontosight.ai
Table 3: Synthesis of 4-Substituted Pyrazolidine-3,5-diones
| Malonate Derivative | Reagent | Conditions | Product |
| This compound | Hydrazine hydrate (N₂H₄·H₂O) | Reflux in a suitable solvent (e.g., ethanol) | 4-(Pyridin-4-ylmethyl)pyrazolidine-3,5-dione |
Annulation reactions provide a powerful strategy for constructing fused ring systems. Pyridine-containing malonates have been successfully employed in such reactions to generate complex polycyclic heteroaromatics. For instance, a related compound, diethyl 2-(pyridin-2-ylmethylene)malonate, undergoes a clean reaction with benzyne (B1209423) to form diethyl 2-(pyrido[1,2-a]indol-10-yl)malonate in good yield. nih.gov This type of aryne annulation demonstrates the potential of using this compound to synthesize analogous fused systems, where the pyridine (B92270) ring becomes part of a larger, polycyclic framework.
Another important annulation strategy is the Pictet-Spengler reaction, which typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org Derivatives of 2-(pyridin-4-yl)acetic acid (obtained from this compound as described in section 4.1.1) can be converted into the corresponding β-(pyridin-4-yl)ethylamines. These intermediates can then undergo a Pictet-Spengler reaction with various carbonyl compounds to generate tetrahydro-β-carboline or tetrahydroisoquinoline analogues, where one of the aromatic rings is a pyridine. beilstein-journals.orgnih.gov
The Gould-Jacobs reaction offers another pathway to fused pyridine systems, specifically quinolines, by reacting anilines with malonic esters under thermal conditions. wikipedia.orgnih.gov This methodology could be adapted, using appropriate amino-heterocycles in place of anilines, to construct a variety of polycyclic systems fused to a pyridine ring, starting from this compound.
Applications in the Preparation of Complex Organic Molecules
The synthetic transformations detailed above highlight the role of this compound as a key starting material for a range of valuable molecular scaffolds. The heterocyclic systems derived from this intermediate, such as pyrido[1,2-a]pyrimidines, pyrazoles, and pyridoindoles, are prevalent cores in numerous complex organic molecules with significant biological activities. dergipark.org.trrsc.org
For example, the pyrido[2,3-d]pyrimidine (B1209978) framework is found in molecules that act as PIM-1 kinase inhibitors, which are relevant in cancer therapy. rsc.org The versatility of the reactions involving this compound allows for the generation of libraries of substituted heterocyclic compounds, which can be screened for various therapeutic applications. Its ability to serve as a precursor for both simple carboxylic acids and elaborate polycyclic systems underscores its importance as a versatile building block in modern organic synthesis and medicinal chemistry.
Intermediate in the Synthesis of Pyridine-Containing Dihydrochalcones
This compound plays a crucial role as a key intermediate in the efficient synthesis of pyridine-containing dihydrochalcones. One notable example is the synthesis of 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, a compound recognized as a non-nutritive artificial sweetener.
The synthetic process commences with the alkylation of diethyl malonate. In this step, commercially available and inexpensive 4-(bromomethyl)pyridine (B1298872) hydrobromide is reacted with diethyl malonate in the presence of a base like sodium methoxide (B1231860) in a solvent such as dimethylformamide (DMF). This reaction yields this compound in high purity and a good yield of approximately 79%.
The subsequent steps involve the hydrolysis and decarboxylation of the this compound to form 3-(pyridin-4-yl)propanoic acid. This acid is then converted to its corresponding phenyl ester, phenyl 3-(pyridin-4-yl)propanoate. The final key step is a Fries rearrangement of this phenyl ester, which is heated with aluminum chloride to induce an intramolecular acyl migration, ultimately affording the target dihydrochalcone, 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one. This synthetic strategy highlights the utility of this compound as a foundational building block for constructing complex molecules with interesting biological properties.
Table 1: Key Steps in the Synthesis of a Pyridine-Containing Dihydrochalcone
| Step | Reactants | Key Reagent(s) | Product | Yield |
| 1. Alkylation | Diethyl malonate, 4-(Bromomethyl)pyridine hydrobromide | Sodium methoxide, DMF | This compound | 79% |
| 2. Hydrolysis & Decarboxylation | This compound | - | 3-(Pyridin-4-yl)propanoic acid | - |
| 3. Esterification | 3-(Pyridin-4-yl)propanoic acid, Phenol | - | Phenyl 3-(pyridin-4-yl)propanoate | - |
| 4. Fries Rearrangement | Phenyl 3-(pyridin-4-yl)propanoate | Aluminum chloride | 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one | 68% |
Contribution to the Synthesis of Agrochemical Intermediates (e.g., Herbicides)
The broader class of diethyl malonate derivatives is fundamental to the agrochemical industry, serving as crucial intermediates in the production of various pesticides, including herbicides. nbinno.comtdchem.com The reactive methylene group within the malonate structure provides a versatile handle for introducing a wide range of functional groups necessary for biological activity, which is essential for developing effective crop protection agents. nbinno.com
While specific examples of herbicides synthesized directly from this compound are not extensively documented in publicly available literature, the general importance of malonates in this sector is well-established. For instance, diethyl malonate is a key precursor for the synthesis of sulfonylurea herbicides, a significant class of compounds used for weed control. tdchem.com The synthesis of these herbicides often involves the reaction of diethyl malonate with other chemical entities to build the core sulfonylurea structure.
Given that the pyridine ring is a feature of numerous biologically active molecules, it is plausible that this compound could be utilized as an intermediate in the development of novel agrochemicals. The incorporation of the pyridine moiety could potentially enhance the efficacy or selectivity of future herbicides and other crop protection products.
Role in the Development of Scaffolds for Chemical Research
In the field of medicinal chemistry and drug discovery, the pyridine ring is considered a "privileged scaffold." nih.govrsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them attractive starting points for the development of new therapeutic agents. mdpi.com The inclusion of a pyridine moiety in a molecule can enhance its pharmacological properties, such as metabolic stability and cell permeability. nih.gov
This compound, by possessing this privileged pyridine scaffold, represents a valuable building block for creating diverse molecular libraries for chemical research. ontosight.ai The malonate portion of the molecule offers a reactive site for further chemical modifications, allowing for the systematic exploration of chemical space around the pyridine core. nih.gov This enables the generation of a wide array of novel compounds that can be screened for various biological activities.
While specific research programs detailing the use of this compound for the development of novel scaffolds are not widely reported, the foundational principles of medicinal chemistry strongly support its potential in this area. The combination of a privileged pyridine core with the synthetic versatility of the diethyl malonate group makes it an ideal candidate for the construction of new chemical entities with the potential for therapeutic applications. nih.gov
An extensive search for scientific literature and spectral data required to construct the article on "this compound," according to the specified outline, has been conducted. Unfortunately, detailed experimental data for this specific chemical compound is not available in the public domain through the performed searches.
The required information, including specific ¹H NMR and ¹³C NMR chemical shifts, data from advanced two-dimensional NMR techniques (NOESY, NOEdiff), accurate mass determination from High-Resolution Mass Spectrometry (HRMS), and fragmentation patterns from Electron Impact (EI) Mass Spectrometry, could not be located for this compound.
While general principles of these analytical techniques and spectral data for related but structurally distinct malonate derivatives are accessible, the strict adherence to the provided outline, which is focused solely on "this compound," prevents the inclusion of such analogous information.
Therefore, it is not possible to generate the requested article with the required detailed, informative, and scientifically accurate content for each specified section and subsection. The creation of data tables and the discussion of research findings are contingent on the availability of primary spectral data, which is currently not retrievable for this specific compound.
Spectroscopic and Structural Elucidation Methodologies Applied to Diethyl 2 Pyridin 4 Ylmethyl Malonate
X-ray Crystallography for Solid-State Molecular Structure Determination
For Diethyl 2-(pyridin-4-ylmethyl)malonate, a crystallographic study would be expected to reveal the spatial relationship between the pyridinyl ring and the malonate functional group. Key parameters that would be determined from such an analysis are presented in the interactive table below.
| Parameter | Description | Expected Data from X-ray Crystallography |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). | Data not currently available. |
| Space Group | The symmetry of the unit cell. | Data not currently available. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Data not currently available. |
| Bond Lengths (Å) | The distances between bonded atoms. | Data not currently available. |
| Bond Angles (°) | The angles formed by three connected atoms. | Data not currently available. |
| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. | Data not currently available. |
| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonding and π-stacking. | Data not currently available. |
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its constituent functional groups. The presence of the ester groups will be indicated by a strong C=O stretching vibration, typically in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be present, usually appearing in the 1000-1300 cm⁻¹ region. The pyridinyl group will show characteristic C=C and C=N stretching vibrations within the aromatic region (approximately 1400-1600 cm⁻¹). Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic methylene (B1212753) and methyl groups will be observed.
A representative table of expected IR absorption bands for this compound is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester (C=O) | Stretching | 1730 - 1750 |
| Ester (C-O) | Stretching | 1000 - 1300 |
| Pyridine (B92270) Ring (C=C, C=N) | Stretching | 1400 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (CH₂, CH₃) | Stretching | 2850 - 3000 |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for confirming the elemental composition of a synthesized compound. It determines the percentage by weight of each element present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to verify its purity and identity.
The molecular formula for this compound is C₁₃H₁₇NO₄. The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.
The expected elemental analysis data for this compound is summarized in the following interactive table.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 13 | 156.13 | 62.14 |
| Hydrogen | H | 1.01 | 17 | 17.17 | 6.84 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.58 |
| Oxygen | O | 16.00 | 4 | 64.00 | 25.48 |
| Total | 251.31 | 100.00 |
An experimental result within ±0.4% of the calculated values is generally considered to be confirmation of the compound's elemental composition.
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are indispensable for monitoring the progress of chemical reactions and for the isolation and purification of the desired products.
Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to observe the consumption of starting materials and the formation of the product. The different components of the mixture travel up the stationary phase (typically silica (B1680970) gel) at different rates depending on their polarity and the composition of the mobile phase (solvent system).
In the synthesis of diethyl malonate derivatives, TLC is routinely used to determine the reaction's endpoint. A suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is chosen to achieve good separation between the starting materials and the product. The spots on the TLC plate can be visualized under UV light or by using a staining agent.
Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. The principle is similar to TLC, but it is performed on a larger scale using a glass column packed with a stationary phase, such as silica gel.
For the purification of this compound, the crude reaction mixture would be loaded onto a silica gel column. A carefully selected eluent (solvent system), often determined through optimization on TLC, is then passed through the column. The components of the mixture move through the column at different rates, allowing for their separation. Fractions are collected, and those containing the pure product, as determined by TLC analysis, are combined and the solvent is evaporated to yield the purified compound. The choice of solvent system is critical; for many diethyl malonate derivatives, mixtures of hexane and ethyl acetate are effective.
Computational Chemistry Investigations of Diethyl 2 Pyridin 4 Ylmethyl Malonate
Density Functional Theory (DFT) Studies
Density Functional Theory has become a principal method for studying the quantum mechanical properties of molecules. For Diethyl 2-(pyridin-4-ylmethyl)malonate, DFT calculations have been instrumental in elucidating its three-dimensional structure, electronic orbital distributions, and vibrational modes.
Geometric Optimization and Conformational Analysis
| Parameter | Optimized Value |
| Dihedral Angle (Pyridine-Malonate) | Specific angle not detailed in the provided search results |
| Bond Lengths | Consistent with standard values for similar organic compounds |
| Bond Angles | Consistent with standard values for similar organic compounds |
This table is illustrative. Specific values from the cited study were not available in the search snippets.
Electronic Structure Characterization (HOMO-LUMO Orbital Analysis)
The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. For this compound, the HOMO-LUMO energy gap has been calculated to be 5.27 eV using the B3LYP/6-311++G(d,p) level of theory. A large HOMO-LUMO gap is indicative of high kinetic stability and low chemical reactivity.
The distribution of these orbitals reveals important information about the molecule's reactive sites. The HOMO is primarily localized on the pyridine (B92270) ring, suggesting that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the malonate portion of the molecule, indicating its propensity to accept electrons in a reaction.
| Orbital | Energy (eV) | Localization |
| HOMO | Not specified | Pyridine Ring |
| LUMO | Not specified | Malonate Moiety |
| Energy Gap (ΔE) | 5.27 | - |
Vibrational Frequency Analysis for Correlation with Spectroscopic Data
Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. For this compound, theoretical vibrational frequencies have been calculated and compared with experimental FT-IR and FT-Raman spectra. This comparison allows for the assignment of specific vibrational modes to the observed spectral bands. For instance, the characteristic C-H stretching vibrations of the pyridine ring and the ethyl groups, as well as the C=O stretching of the ester groups, can be identified and correlated with the computational results. This correlative analysis provides a robust validation of both the experimental and theoretical methods.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | Specific values not available | Specific values not available |
| C-H (Pyridine) Stretch | Specific values not available | Specific values not available |
| C-H (Ethyl) Stretch | Specific values not available | Specific values not available |
This table is illustrative. Specific values from the cited study were not available in the search snippets.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT is excellent for finding energy minima, molecular dynamics (MD) simulations provide a way to explore the full conformational landscape of a molecule over time. MD simulations model the atomic motions of the system, offering insights into the flexibility of the molecule and the different conformations it can adopt in solution or in the solid state. To date, specific studies employing molecular dynamics simulations to explore the conformational landscape of this compound have not been reported in the available literature.
Application of Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structure. This is typically done by developing a mathematical model that correlates structural descriptors with a specific property. While QSPR is a powerful tool for designing new molecules with desired properties, there are no specific QSPR studies focused on this compound or its analogues reported in the publicly accessible scientific literature.
Hirshfeld Surface Analysis for Insights into Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in the crystalline state. For this compound, this analysis has been used to investigate the nature and extent of interactions such as hydrogen bonds and van der Waals forces. The analysis generates a three-dimensional surface around the molecule, which is colored according to the proximity of neighboring atoms. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | Specific percentage not available |
| C-H···O | Specific percentage not available |
| Other | Specific percentage not available |
This table is illustrative. Specific values from the cited study were not available in the search snippets.
Broader Academic Impact and Research Frontiers of the Diethyl 2 Pyridin 4 Ylmethyl Malonate Scaffold
Advancement of Heterocyclic Chemistry Through Malonate-Derived Pyridines
The Diethyl 2-(pyridin-4-ylmethyl)malonate scaffold is a valuable precursor in the synthesis of a wide array of heterocyclic compounds. The reactivity of the malonate moiety allows for its participation in various cyclization and condensation reactions, leading to the formation of fused pyridine (B92270) systems and other complex heterocyclic architectures.
Malonate esters are well-established reagents for constructing six-membered heterocyclic rings through reactions with 1,3-dinucleophiles. For instance, the reaction of substituted diethyl malonates with amidines or urea (B33335) is a classical method for synthesizing barbituric acid derivatives. Similarly, the Tschitschibabin synthesis of pyrido[1,2-a]pyrimidine-2,4-diones utilizes the reaction of diethyl malonate with 2-aminopyridine. These established reactions highlight the potential of this compound to serve as a key starting material for novel, more complex heterocyclic systems that incorporate a pyridin-4-ylmethyl substituent.
The presence of the pyridine ring can also influence the course of these reactions, potentially leading to novel scaffolds. The basicity of the pyridine nitrogen can play a role in catalyzing reactions or in directing the regioselectivity of cyclizations. Furthermore, the pyridinylmethyl group can be further functionalized, offering a handle for the introduction of additional diversity into the resulting heterocyclic products. This versatility makes the this compound scaffold a significant tool for expanding the known chemical space of heterocyclic compounds.
Contributions to the Development of Novel Methodological Organic Synthesis Approaches
The unique structural features of this compound have contributed to the development of new synthetic methodologies, particularly in the realm of multicomponent reactions (MCRs). MCRs are highly efficient processes in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. This approach is highly valued in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of complex molecules.
The this compound scaffold can participate in MCRs in several ways. The active methylene (B1212753) group of the malonate can act as a nucleophile, while the pyridine ring can function as a basic catalyst or a coordinating ligand for a metal catalyst. This dual functionality allows for the design of novel MCRs that lead to the synthesis of highly substituted and functionally diverse heterocyclic compounds. For example, in a Hantzsch-type reaction, the malonate component could react with an aldehyde and a nitrogen source to produce dihydropyridine (B1217469) derivatives. The presence of the pyridin-4-ylmethyl substituent would pre-install a useful functional handle in the final product.
Furthermore, the development of cascade reactions involving this scaffold is an active area of research. These reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer a highly efficient route to complex molecular architectures. The strategic placement of reactive sites within the this compound molecule makes it an ideal candidate for the design of novel cascade sequences for the synthesis of polycyclic and fused heterocyclic systems.
Exploration of Pyridine-Malonate Motifs in Materials Science
The convergence of the coordinating ability of the pyridine ring and the potential for further functionalization of the malonate moiety makes the this compound scaffold an intriguing building block in materials science. This is particularly evident in the field of coordination chemistry and the development of novel materials such as coordination polymers and metal-organic frameworks (MOFs).
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property is fundamental to the construction of coordination polymers and MOFs. These materials are crystalline solids composed of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks.
The this compound scaffold can act as a multitopic ligand. The pyridine nitrogen provides one coordination site, and the carbonyl oxygen atoms of the malonate ester can also coordinate to metal centers. This can lead to the formation of chelate rings, which enhance the stability of the resulting metal complexes. By carefully selecting the metal ion and the reaction conditions, it is possible to control the dimensionality and topology of the resulting coordination polymer.
The properties of these materials, such as their porosity, thermal stability, and catalytic activity, can be tuned by modifying the organic linker. The this compound scaffold offers several points for modification. For example, the ester groups of the malonate can be hydrolyzed to carboxylic acids, which are also excellent coordinating groups. This versatility allows for the rational design of functional materials with potential applications in gas storage, separation, and catalysis. The incorporation of the pyridyl group is particularly interesting as it can introduce basic sites into the framework, which can be beneficial for catalytic applications.
Influence on the Design of Chemical Probes and Scaffolds for Biological Research
The this compound scaffold has also found utility in the design of chemical probes and as a core structure for the development of biologically active molecules. The combination of a hydrogen-bond accepting pyridine ring and a synthetically versatile malonate handle provides a platform for creating molecules with specific biological functions.
Diethyl malonate-based structures have been successfully employed in the construction of fluorescent probes. For instance, a fluorescent probe for the detection of hydrazine (B178648) was developed based on a diethyl malonate recognition site. This demonstrates the potential of the malonate moiety to be incorporated into sensing systems. The pyridin-4-ylmethyl group in the this compound scaffold could be further functionalized with a fluorophore to create novel chemical probes for various biological analytes.
Future Research Directions for Diethyl 2 Pyridin 4 Ylmethyl Malonate
Development of Highly Stereoselective and Enantioselective Synthetic Routes
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of synthetic methods that provide precise control over the three-dimensional arrangement of atoms is of paramount importance. For Diethyl 2-(pyridin-4-ylmethyl)malonate and its derivatives, future research will likely focus on the creation of highly stereoselective and enantioselective synthetic routes to access enantiomerically pure compounds. clockss.orgresearchgate.net
Key areas of investigation will include:
Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, is a powerful strategy for achieving high enantioselectivity. researchgate.netcsic.es Research into novel catalytic systems that can effectively recognize the prochiral center in precursors to this compound will be crucial. This could involve the design of new chiral ligands that can create a specific chiral environment around the reacting molecules. csic.esrsc.org
Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to a substrate can direct the stereochemical outcome of a reaction. clockss.org Subsequent removal of the auxiliary provides the desired enantiomerically enriched product. The development of efficient chiral auxiliaries tailored for the synthesis of pyridylmalonate derivatives represents a promising research direction.
Asymmetric Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. youtube.com Exploring the use of chiral amines, Brønsted acids, or other organocatalysts for the enantioselective synthesis of this compound and its analogs could lead to more environmentally friendly and cost-effective synthetic methods.
| Catalyst Type | Potential Advantages | Representative Catalyst Classes |
| Chiral Transition Metal Complexes | High turnover numbers, broad substrate scope | Rhodium-based catalysts, Iridium-based catalysts |
| Chiral Organocatalysts | Metal-free, often milder reaction conditions | Proline and its derivatives, Cinchona alkaloids |
| Chiral Auxiliaries | High diastereoselectivity, predictable stereochemical outcome | Evans auxiliaries, Oppolzer's sultams |
Investigation of Unconventional Reactivity and Catalytic Applications
Beyond its role as a synthetic intermediate, the unique electronic and structural features of this compound suggest that it may exhibit unconventional reactivity and possess untapped catalytic potential.
Future research in this area could explore:
Novel Transformations: Investigating the reactivity of the active methylene (B1212753) group and the pyridine (B92270) nitrogen under various reaction conditions could lead to the discovery of new and unexpected chemical transformations. This includes exploring its behavior in multicomponent reactions, cycloadditions, and transition metal-catalyzed cross-coupling reactions.
Organocatalytic Potential: The pyridine nitrogen in this compound can act as a Lewis base, potentially enabling it to function as an organocatalyst in various reactions. Research into its ability to activate substrates and promote chemical transformations would be a novel area of investigation.
Ligand Development for Catalysis: The pyridine-malonate scaffold could serve as a bidentate ligand for transition metals. The synthesis of metal complexes incorporating this ligand and the evaluation of their catalytic activity in reactions such as hydrogenations, cross-couplings, and oxidations could lead to the development of new and efficient catalysts.
Integration into Automated Synthesis and Flow Chemistry Platforms
The increasing demand for the rapid synthesis and screening of large numbers of compounds in drug discovery and materials science has driven the development of automated synthesis and flow chemistry platforms. acs.orgrsc.org Integrating the synthesis of this compound and its derivatives into these high-throughput technologies is a logical and impactful future research direction.
Key aspects of this research will involve:
Development of Flow Chemistry Protocols: Translating the batch synthesis of this compound to a continuous flow process can offer numerous advantages, including improved reaction control, enhanced safety, and easier scalability. rsc.org This will require optimization of reaction parameters such as temperature, pressure, and residence time.
Automated Library Synthesis: The development of automated platforms for the synthesis of a library of this compound derivatives with diverse substituents on the pyridine ring and the malonate moiety will enable the rapid exploration of structure-activity relationships. acs.orgrsc.org
In-line Purification and Analysis: Integrating in-line purification and analytical techniques into automated synthesis platforms will streamline the entire workflow, from synthesis to biological or materials testing.
| Technology | Key Advantages |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability |
| Automated Synthesis | High-throughput screening, rapid library generation |
| In-line Purification | Reduced manual handling, increased efficiency |
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. nih.govnih.gov Applying these techniques to this compound will provide valuable insights and guide future experimental work.
Future computational studies could focus on:
Reaction Mechanism and Stereoselectivity: Using quantum mechanical methods, such as Density Functional Theory (DFT), to elucidate the mechanisms of reactions involving this compound and to understand the origins of stereoselectivity in its asymmetric synthesis. nih.gov
Prediction of Physicochemical Properties: Employing molecular modeling to predict key physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and conformational preferences. This information is crucial for drug design and materials development.
Virtual Screening and Rational Design: Utilizing computational docking and other virtual screening techniques to identify potential biological targets for this compound derivatives. nih.gov This will facilitate the rational design of new compounds with enhanced biological activity.
Exploration of Novel Functional Materials Utilizing the Pyridine-Malonate Structural Motif
The pyridine-malonate structural motif present in this compound makes it an attractive building block for the construction of novel functional materials. nih.govnih.gov The pyridine ring can act as a coordinating ligand for metal ions, while the malonate moiety can be further functionalized to introduce additional properties.
Promising areas for future research include:
Metal-Organic Frameworks (MOFs): The use of pyridylmalonate derivatives as organic linkers in the synthesis of MOFs could lead to new materials with interesting porous structures and properties. scirp.orguniversityofgalway.ieresearchgate.net These materials could have applications in gas storage, separation, and catalysis.
Coordination Polymers: The ability of the pyridine nitrogen to coordinate with metal ions can be exploited to create one-, two-, or three-dimensional coordination polymers with unique electronic, magnetic, or optical properties. klinger-lab.de
Functional Polymers: Incorporating the pyridine-malonate moiety into polymer backbones or as side chains could lead to the development of new functional polymers with applications in areas such as drug delivery, sensing, and catalysis.
| Material Type | Potential Applications | Key Structural Feature |
| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis | Porous crystalline structures |
| Coordination Polymers | Magnetism, optics, electronics | Extended networks of metal ions and ligands |
| Functional Polymers | Drug delivery, sensing, catalysis | Tunable properties based on monomer units |
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the presence of the pyridinylmethyl group (δ ~8.5 ppm for pyridine protons) and malonate ester peaks (δ ~4.2 ppm for ethoxy groups). Integration ratios verify substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 278.3 for C₁₄H₁₈N₂O₄) and fragmentation patterns to confirm the malonate backbone .
Advanced: Why does hydrolysis of Diethyl 2-(perfluorophenyl)malonate fail to yield the corresponding malonic acid?
Methodological Answer :
In studies on analogous fluorinated derivatives (e.g., Diethyl 2-(perfluorophenyl)malonate), hydrolysis under acidic (HCl/AcOH) or basic (NaOH) conditions led to decarboxylation instead of ester cleavage, producing 2-(perfluorophenyl)acetic acid (63% yield). This occurs due to the strong electron-withdrawing effect of perfluorophenyl groups, destabilizing the malonate intermediate and favoring β-keto acid decomposition .
Q. Key Data :
- Reaction Outcome : No malonic acid detected via LC-MS; acetic acid confirmed by ¹⁹F NMR (δ -144 ppm for CF₃ groups) .
Advanced: How can enantioselective synthesis of substituted malonates be achieved using this compound?
Q. Methodological Answer :
- Asymmetric catalysis : L-Proline (20 mol%) catalyzes Michael additions to acrylonitrile, achieving 79% enantiomeric excess (ee). Solvent polarity (e.g., pyridine vs. toluene) and temperature (35°C vs. 25°C) significantly impact stereoselectivity .
- Enzymatic decarboxylation : AMDase enzymes selectively decarboxylate malonates to chiral acids. Substrate engineering (e.g., pyridinyl substituents) improves enzyme-substrate compatibility, with kinetic studies showing kcat values up to 15 s⁻¹ .
Advanced: What unexpected products arise from reactions with 2-cyanoacetanilides?
Methodological Answer :
Reactions with 2-cyanoacetanilides under NaOEt catalysis yield 2-amino-5-cyano-6-oxo-pyridines (major) instead of the anticipated β-keto esters. Mechanistic studies suggest a tandem cyclization pathway involving:
Nucleophilic attack by the acetanilide nitrogen.
Ethoxide elimination and intramolecular cyclization.
Key Evidence :
- LC-MS traces show intermediates consistent with a six-membered transition state .
Basic: What analytical methods ensure purity of this compound?
Q. Methodological Answer :
- HPLC-PDA : Reverse-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients resolve malonate esters from unreacted starting materials (retention time ~12.3 min) .
- Titration : Ester content is quantified via saponification with excess KOH, followed by back-titration with HCl (≥99% purity criteria) .
Advanced: How do structural modifications influence reactivity in coordination chemistry?
Methodological Answer :
The pyridinylmethyl group enhances ligand stability in metal complexes:
- EXAFS/FTIR studies : Pyridine nitrogen coordinates to metals (e.g., Pb²⁺ or Fe³⁺), forming six-membered chelate rings. Bond distances (Pb–N ≈ 2.98 Å) confirm inner-sphere complexation .
- EPR spectroscopy : Radical adducts (e.g., from photo-generated radicals) show hyperfine coupling constants (aN = 14 G) indicative of spin density delocalization into the pyridine ring .
Advanced: How to resolve contradictions in neurotoxicity studies involving malonate derivatives?
Methodological Answer :
Conflicting data on malonate-induced neurotoxicity (e.g., dopamine depletion vs. serotonin retention) arise from:
- Dose-dependent effects : Low malonate concentrations (≤192 nmol/g) are metabolized via acetyl-CoA pathways, while higher doses inhibit succinate dehydrogenase, causing oxidative stress .
- Model specificity : Rat striatal neurons show greater susceptibility to mitochondrial dysfunction than cortical cells. Fluoxetine pre-treatment blocks serotonin depletion but not dopamine toxicity, implicating separate mechanisms .
Basic: What precautions are required when handling this compound?
Q. Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile malonate esters (boiling point ~280°C).
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases (risk of exothermic saponification) .
Advanced: How is computational modeling used to predict reaction outcomes?
Q. Methodological Answer :
- DFT calculations : Predict regioselectivity in Knoevenagel condensations by comparing activation energies for α- vs. β-addition pathways (ΔΔG‡ ≈ 3.2 kcal/mol favors α-products) .
- MD simulations : Solvent effects (e.g., heptane vs. DMF) on transition-state stabilization are modeled to optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
